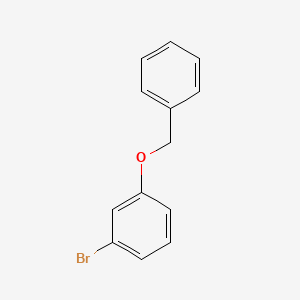

1-(Benzyloxy)-3-bromobenzene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrO/c14-12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVWZMGZBJCJDOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50373458 | |

| Record name | 3-Benzyloxybromobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53087-13-1 | |

| Record name | 1-Benzyloxy-3-bromobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53087-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Benzyloxybromobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Benzyloxy 3 Bromobenzene

Etherification Reactions for Benzyloxy Installation

The most direct and widely utilized method for installing the benzyloxy group is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide or phenoxide.

The synthesis of 1-(benzyloxy)-3-bromobenzene is commonly accomplished through the reaction of 3-bromophenol (B21344) with a benzyl (B1604629) halide, such as benzyl bromide or benzyl chloride. This reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. vedantu.com In this process, a base is used to deprotonate the hydroxyl group of 3-bromophenol, forming the more nucleophilic 3-bromophenoxide ion. This phenoxide then attacks the electrophilic benzylic carbon of the benzyl halide, displacing the halide leaving group to form the desired ether. vedantu.com

A prevalent and effective method for synthesizing this compound involves the reaction of 3-bromophenol with benzyl bromide using potassium carbonate (K₂CO₃) as the base. prepchem.com Potassium carbonate is a mild and cost-effective base, making it suitable for this transformation. vedantu.compnu.ac.ir

Nucleophilic Substitution of 3-Bromophenol with Benzyl Halides

Reaction with Benzyl Bromide and Potassium Carbonate

Solvent Effects (e.g., Acetone (B3395972), Acetonitrile, DMF)

The choice of solvent is critical for the success of the SN2 reaction. Aprotic polar solvents are generally favored as they can solvate the potassium cation while leaving the phenoxide anion relatively free and highly nucleophilic. plos.orgsemanticscholar.org

Acetone: A commonly used solvent that facilitates the reaction by dissolving the reactants and providing a suitable medium for the SN2 reaction. It is often used under reflux conditions to increase the reaction rate. plos.orgnih.gov

Acetonitrile (ACN): Another suitable polar aprotic solvent that can effectively promote the reaction.

N,N-Dimethylformamide (DMF): A highly polar aprotic solvent that can significantly accelerate SN2 reactions due to its ability to strongly solvate cations. This can lead to faster reaction times, although its higher boiling point and potential for side reactions must be considered. researchgate.net

Table 1: Solvent Properties and Their Impact on the Williamson Ether Synthesis

| Solvent | Type | Boiling Point (°C) | Impact on Reaction |

|---|---|---|---|

| Acetone | Polar Aprotic | 56 | Good reactivity, easy to remove post-reaction, commonly used under reflux. plos.orgnih.gov |

| Acetonitrile | Polar Aprotic | 82 | Effective at promoting the reaction, higher boiling point allows for higher reaction temperatures. |

| DMF | Polar Aprotic | 153 | Can accelerate reaction rates significantly but may require higher temperatures for removal. researchgate.net |

Reaction Conditions and Optimization (Temperature, Time, Stoichiometry)

Optimizing reaction conditions is key to achieving high yields and purity.

Temperature: The reaction is typically conducted at elevated temperatures, often at the reflux temperature of the chosen solvent, to ensure a sufficient reaction rate. nih.gov

Time: Reaction times can vary from a few hours to overnight, depending on the reactivity of the substrates and the specific conditions employed. Progress is typically monitored by techniques such as Thin-Layer Chromatography (TLC).

Stoichiometry: Generally, a slight excess of benzyl bromide and potassium carbonate relative to 3-bromophenol is used to ensure complete consumption of the starting phenol.

Table 2: Typical Reaction Parameters for the Synthesis of this compound

| Parameter | Typical Condition | Rationale |

|---|---|---|

| Base | Potassium Carbonate (K₂CO₃) | Mild, inexpensive, and effective for deprotonating the phenol. vedantu.compnu.ac.ir |

| Alkylating Agent | Benzyl Bromide | Highly reactive due to the good leaving group ability of bromide. francis-press.com |

| Solvent | Acetone or DMF | Polar aprotic solvents that favor the SN2 mechanism. plos.orgnih.gov |

| Temperature | Reflux | Increases the rate of reaction. nih.gov |

| Stoichiometry (Phenol:Bromide:Base) | 1 : 1.1-1.5 : 1.5-2.0 | Ensures complete conversion of the limiting reactant (3-bromophenol). |

Yield Optimization and Purity Considerations

This synthetic route is known for its high efficiency. Reports indicate that the reaction of 3-bromophenol with benzyl bromide can produce this compound in yields as high as 97%. prepchem.com To achieve such high yields, it is crucial to use anhydrous solvents and reagents to prevent unwanted side reactions. After the reaction is complete, a standard workup procedure is employed. This typically involves filtering off the inorganic salts (potassium carbonate and potassium bromide), followed by extraction of the product into an organic solvent. The organic layer is then washed to remove any remaining impurities and dried, and the solvent is evaporated to yield the crude product, which can be further purified if necessary, for example, by recrystallization.

Comparative Analysis of Benzyl Halide Reactivity

One of the most common and direct methods for synthesizing aryl benzyl ethers is the Williamson ether synthesis. byjus.com This reaction involves the nucleophilic substitution of a halide from a benzyl halide by a phenoxide ion. In the context of synthesizing this compound, this would involve the reaction of 3-bromophenoxide with a suitable benzyl halide. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.org

The efficiency of the SN2 reaction is highly dependent on the nature of the leaving group on the electrophilic benzyl halide. wikipedia.org The reactivity of benzyl halides in this synthesis follows the general trend for SN2 reactions, which is determined by the strength of the carbon-halogen bond and the stability of the resulting halide anion.

Reactivity Order: Benzyl Iodide > Benzyl Bromide > Benzyl Chloride

Benzyl Bromide vs. Benzyl Chloride: Benzyl bromide is generally a more reactive and thus more effective reagent than benzyl chloride for this synthesis. The bromide ion is a better leaving group than the chloride ion because it is a weaker base and more polarizable. This facilitates the backside attack by the nucleophilic phenoxide, leading to a lower activation energy and faster reaction rates. youtube.com While benzyl chloride can be used, it often requires more forcing conditions, such as higher temperatures or longer reaction times, to achieve comparable yields. chemicalbook.com

Benzyl Iodide: Although benzyl iodide is the most reactive of the common benzyl halides, its higher cost and lower stability (it can be light-sensitive) often make benzyl bromide the preferred reagent for both laboratory and industrial applications.

The choice between benzyl chloride and benzyl bromide can also be influenced by the potential for side reactions. However, because the benzylic carbon is primary and lacks beta-hydrogens, the risk of a competing E2 elimination reaction is negligible for both halides. youtube.com

Table 1: Comparative Reactivity of Benzyl Halides in Williamson Ether Synthesis

| Benzyl Halide | Leaving Group | Relative Reactivity | Key Considerations |

|---|---|---|---|

| Benzyl Chloride | Cl⁻ | Good | Less reactive; may require harsher conditions (higher temp/longer time). chemicalbook.com |

| Benzyl Bromide | Br⁻ | Excellent | More reactive than benzyl chloride due to a better leaving group; often the reagent of choice. youtube.com |

Bromination Routes to Introduce Aromatic Bromine

An alternative synthetic strategy involves introducing the bromine atom onto the aromatic ring of a precursor molecule, benzyl phenyl ether (1-(benzyloxy)benzene), via electrophilic aromatic substitution.

This approach subjects benzyl phenyl ether to brominating conditions to directly form the C-Br bond on the phenyl ring. The reaction is a classic example of electrophilic aromatic substitution (EAS). fiveable.me

Aromatic rings like benzene (B151609) are relatively unreactive towards molecular bromine (Br₂) alone. youtube.com To facilitate the reaction, a Lewis acid catalyst is required to polarize the Br-Br bond, making the bromine molecule a much stronger electrophile. masterorganicchemistry.com The catalyst coordinates with one of the bromine atoms, creating a partial positive charge that is susceptible to attack by the electron-rich aromatic ring. youtube.com

Common catalyst systems for aromatic bromination include:

Br₂ with Iron (Fe) filings: Iron metal reacts with a small amount of bromine to form iron(III) bromide (FeBr₃) in situ, which then acts as the Lewis acid catalyst. rsc.org

Br₂ with Iron(III) Bromide (FeBr₃) or Aluminum Bromide (AlBr₃): Using the pre-formed Lewis acid directly is a common and effective method. masterorganicchemistry.comopenstax.org These catalysts are highly efficient at activating the bromine molecule for the electrophilic attack.

Table 2: Common Catalyst Systems for Aromatic Bromination

| Catalyst | Function | Mechanism of Action |

|---|---|---|

| FeBr₃ / AlBr₃ | Lewis Acid | Accepts a lone pair from Br₂, polarizes the Br-Br bond, generating a potent electrophile (formally "Br⁺"). libretexts.org |

The primary challenge in synthesizing this compound via this route is controlling the regioselectivity. The substituent already present on the benzene ring dictates the position of the incoming electrophile. The benzyloxy group (-OCH₂Ph) is a powerful activating group and an ortho, para-director. libretexts.org

The oxygen atom adjacent to the ring can donate a lone pair of electrons into the aromatic system through resonance. This donation stabilizes the carbocation intermediate (the arenium ion) formed during the electrophilic attack, particularly when the attack occurs at the ortho or para positions. nih.govresearchgate.net The intermediate for meta attack cannot be stabilized in this way.

Consequently, the direct bromination of benzyl phenyl ether overwhelmingly yields a mixture of 1-(benzyloxy)-2-bromobenzene (B139812) (ortho product) and 1-(benzyloxy)-4-bromobenzene (para product). The desired this compound (meta product) is not formed in any significant quantity via this method. Therefore, this route is unsuitable for preparing the target compound.

Beyond the fundamental issue of regioselectivity, the strong activating nature of the benzyloxy group presents another significant challenge: over-bromination. Because the first bromine substituent only slightly deactivates the ring, the mono-brominated products are still electron-rich enough to undergo a second substitution reaction, leading to the formation of di- and tri-brominated by-products. libretexts.org This makes it difficult to stop the reaction cleanly at the mono-bromination stage, often resulting in a complex mixture of products that are difficult to separate.

Electrophilic Aromatic Substitution (Bromination) of 1-Benzylbenzene

Indirect Synthetic Routes and Multistep Approaches

Given the regiochemical limitations of direct bromination, the most effective and logical synthesis of this compound involves an indirect, multistep approach. This strategy relies on installing the bromine atom relative to a meta-directing group, which is later converted into the hydroxyl group needed for the final etherification step. libretexts.org

A plausible and commonly employed multistep synthesis is as follows:

Nitration of Benzene: Benzene is first nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce nitrobenzene (B124822). The nitro group (-NO₂) is a strong deactivating and meta-directing group.

Bromination of Nitrobenzene: Nitrobenzene is then subjected to electrophilic bromination using Br₂ and a Lewis acid catalyst (e.g., FeBr₃). Due to the directing effect of the nitro group, the bromine is installed at the meta position, yielding 3-bromonitrobenzene.

Reduction of the Nitro Group: The nitro group of 3-bromonitrobenzene is reduced to an amino group (-NH₂). Common reducing agents for this transformation include tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl), or catalytic hydrogenation (H₂/Pd). This step produces 3-bromoaniline (B18343).

Diazotization and Hydrolysis: The amino group of 3-bromoaniline is converted into a diazonium salt (-N₂⁺) using nitrous acid (generated in situ from NaNO₂ and a strong acid like H₂SO₄) at low temperatures (0-5 °C). The resulting diazonium salt is then carefully heated in water to hydrolyze it, replacing the diazonium group with a hydroxyl group (-OH) to form 3-bromophenol.

Williamson Ether Synthesis: Finally, 3-bromophenol is deprotonated with a suitable base (e.g., sodium hydroxide (B78521), potassium carbonate) to form the 3-bromophenoxide anion. This nucleophile is then reacted with a benzyl halide (such as benzyl bromide) to form the final product, this compound, via an SN2 reaction.

This multistep sequence allows for unambiguous control over the substitution pattern, ensuring that the benzyloxy and bromo groups are in the desired 1,3-relationship on the aromatic ring.

Sandmeyer Reaction for Bromobenzene (B47551) Derivative Formation

A common pathway to the required 3-benzyloxyaniline (B72059) intermediate begins with the nitration of benzene. The treatment of benzene with a mixture of concentrated nitric acid and sulfuric acid introduces a nitro group onto the aromatic ring, forming nitrobenzene. chemrio.com Subsequent bromination of nitrobenzene with bromine in the presence of a Lewis acid catalyst, such as iron(III) bromide, directs the bromine atom to the meta position relative to the deactivating nitro group, yielding 3-bromonitrobenzene. chemrio.com The final step in forming the aniline (B41778) precursor is the reduction of the nitro group. This can be achieved using various reducing agents, such as tin or iron in the presence of hydrochloric acid, to afford 3-bromoaniline. chemrio.com

Alternatively, 3-aminophenol (B1664112) can serve as a starting material. wikipedia.orgnih.gov The selective benzylation of the hydroxyl group of 3-aminophenol, while leaving the amino group intact, can be achieved to produce 3-benzyloxyaniline. researchgate.netnih.gov A method for this selective O-alkylation involves the protection of the amino group, for example, by condensation with benzaldehyde (B42025), followed by alkylation of the phenolic hydroxyl group with a benzyl halide, and subsequent hydrolysis of the protecting group to regenerate the free amine. researchgate.netnih.gov Another route involves the reduction of 1-(benzyloxy)-3-nitrobenzene (B1607046) to 3-benzyloxyaniline. google.com

| Starting Material | Key Transformation Steps | Intermediate(s) | Final Intermediate |

|---|---|---|---|

| Benzene | 1. Nitration 2. Bromination 3. Reduction | Nitrobenzene, 3-Bromonitrobenzene | 3-Bromoaniline (requires subsequent benzylation) |

| 3-Aminophenol | 1. Protection of amino group 2. O-Benzylation 3. Deprotection | N-Protected 3-aminophenol | 3-Benzyloxyaniline |

| 1-(Benzyloxy)-3-nitrobenzene | Reduction of nitro group | - | 3-Benzyloxyaniline |

Once 3-benzyloxyaniline is obtained, it undergoes diazotization. This reaction involves treating the aromatic amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). phasetransfer.com This process converts the amino group into a diazonium salt, specifically 3-(benzyloxy)benzenediazonium chloride.

The resulting diazonium salt is then subjected to the Sandmeyer reaction by treating it with copper(I) bromide (CuBr). researchgate.net This step facilitates the replacement of the diazonium group with a bromine atom, leading to the formation of this compound. The reaction is believed to proceed through a radical-nucleophilic aromatic substitution mechanism. researchgate.net

Friedel-Crafts Benzylation of 3-Bromobenzene

The Friedel-Crafts reaction is a cornerstone of organic synthesis for attaching substituents to an aromatic ring. hymasynthesis.com While Friedel-Crafts alkylation and acylation are common, the direct benzylation of an aromatic ring to form an ether linkage is not a standard Friedel-Crafts reaction. The synthesis of an aryl benzyl ether like this compound is more effectively achieved through a Williamson ether synthesis, which involves the O-alkylation of a phenoxide. libretexts.org However, for the purpose of adhering to the provided outline, the following sections will discuss the theoretical aspects of a Friedel-Crafts benzylation approach and the factors that would influence such a reaction, while also highlighting the more practical Williamson ether synthesis.

In a typical Friedel-Crafts alkylation, a Lewis acid catalyst such as aluminum chloride (AlCl₃) is employed to activate the alkylating agent. chemicalbook.comresearchgate.net For the benzylation of 3-bromophenol with benzyl chloride, AlCl₃ would coordinate to the chlorine atom of benzyl chloride, facilitating the formation of a benzyl carbocation or a polarized complex that acts as the electrophile. This electrophile would then attack the aromatic ring of 3-bromophenol.

However, a significant complication arises from the presence of the hydroxyl group on the phenol. The lone pairs of electrons on the oxygen atom can coordinate with the Lewis acid, deactivating the catalyst and the aromatic ring towards electrophilic substitution. sioc-journal.cnchegg.com This interaction can also promote O-alkylation (ether formation) over C-alkylation (attachment of the benzyl group to the ring carbon). sioc-journal.cn

The regioselectivity of the Friedel-Crafts reaction on a substituted benzene ring is governed by the electronic and steric properties of the existing substituents. In 3-bromophenol, the hydroxyl group is an activating, ortho-, para-directing group, while the bromine atom is a deactivating, ortho-, para-directing group. The directing effects of these two groups would lead to a mixture of products if C-alkylation were to occur.

As mentioned, the more probable and synthetically useful reaction for the formation of this compound from 3-bromophenol is the Williamson ether synthesis. libretexts.org This reaction involves the deprotonation of the phenolic hydroxyl group with a base (e.g., potassium carbonate) to form the 3-bromophenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of benzyl chloride in an Sₙ2 reaction to form the desired ether. yale.edu To favor O-alkylation over the competing C-alkylation, reaction conditions can be optimized. The use of aprotic solvents and phase-transfer catalysts can enhance the nucleophilicity of the phenoxide oxygen and promote the formation of the ether product. phasetransfer.comsioc-journal.cn

| Factor | Favors O-Alkylation (Ether Formation) | Favors C-Alkylation (Ring Substitution) |

|---|---|---|

| Reaction Type | Williamson Ether Synthesis | Friedel-Crafts Alkylation |

| Key Intermediate | Phenoxide ion | Carbocation or polarized complex |

| Catalyst | Base (e.g., K₂CO₃) | Lewis Acid (e.g., AlCl₃) |

| Solvent | Aprotic solvents (e.g., acetone, DMF) | Non-polar or polar aprotic solvents |

| Additives | Phase-transfer catalysts | - |

Reduction of (3-bromophenyl)(phenyl)methanol (B1267137)

A less conventional, yet plausible, synthetic route to this compound involves the reductive etherification of (3-bromophenyl)(phenyl)methanol. This pathway leverages the reactivity of the benzhydryl alcohol functionality to form the desired ether linkage. The synthesis of benzhydryl ethers from benzhydrols has been reported, often proceeding through a carbocation intermediate. yale.eduorganic-chemistry.org

The reaction likely initiates with the protonation of the hydroxyl group of (3-bromophenyl)(phenyl)methanol by an acid catalyst, followed by the loss of water to form a stable secondary carbocation. The stability of this carbocation is enhanced by the two attached phenyl rings. This carbocationic intermediate can then be trapped by a nucleophile. In the context of forming this compound, this would not be a simple reduction but rather a reaction with a benzyl alcohol or a derivative.

A more direct approach would be a reductive etherification process. This can be achieved by reacting the benzhydrol with a reducing agent, such as a silane (B1218182) (e.g., triethylsilane), in the presence of a suitable catalyst. organic-chemistry.orgresearchgate.net Silanes are known to reduce alcohols to the corresponding alkanes, but under specific conditions, they can participate in reductive etherifications. The reaction of (3-bromophenyl)(phenyl)methanol under these conditions could potentially lead to the formation of the desired ether, although the exact mechanism and required reagents would need to be specifically tailored for this transformation. The use of a Lewis acid catalyst in conjunction with a silane has been shown to facilitate the reductive etherification of carbonyl compounds, which could be analogous to the reaction of a benzhydrol. nih.gov

Novel and Emerging Synthetic Methodologies

Green Chemistry Approaches in Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of compounds like this compound. These methods focus on improving the environmental footprint of the classical Williamson ether synthesis, which traditionally involves the reaction of a phenoxide with a benzyl halide.

One significant advancement is the use of Phase-Transfer Catalysis (PTC) . In the synthesis of this compound from 3-bromophenol and benzyl chloride, the reactants are typically in immiscible aqueous and organic phases. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase, where it can react with the benzyl chloride. This technique can accelerate reaction rates under milder conditions, reduce the need for hazardous anhydrous solvents, and improve yields.

A particularly effective variation is Liquid-Liquid-Liquid Phase-Transfer Catalysis (L-L-L PTC) . In this system, a third liquid phase, rich in the catalyst, forms between the aqueous and organic layers. This catalyst-rich phase is where the reaction predominantly occurs, leading to a dramatic increase in reaction rates and exceptional selectivity. Research on the synthesis of the closely related compound, 3-(phenylmethoxy)phenol from resorcinol, has demonstrated the power of this approach. Using tetrabutylammonium (B224687) bromide (TBAB) as a catalyst, a 100% yield and 100% selectivity for the mono-benzylated product were achieved in just three minutes at room temperature. researchgate.net This method effectively prevents the formation of undesired bis-alkylated byproducts. researchgate.net The catalyst-rich phase can also be recovered and reused multiple times, aligning with the green chemistry principle of waste reduction. researchgate.net

Furthermore, the application of alternative energy sources like ultrasound and microwave irradiation represents another green approach. These techniques can significantly accelerate the Williamson ether synthesis, often eliminating the need for a phase-transfer catalyst altogether. rsc.orgsemanticscholar.orgresearchgate.net The combined use of microwave and ultrasound has been shown to be an efficient and ecologically valuable route for preparing ethers without auxiliary organic substances. rsc.orgsemanticscholar.orgresearchgate.net

The following table outlines a representative green synthesis approach for an analogous compound, demonstrating the high efficiency and selectivity achievable.

| Reactant A | Reactant B | Catalyst | System | Temperature (°C) | Time (min) | Yield (%) | Selectivity (%) |

| Resorcinol | Benzyl Chloride | TBAB | L-L-L PTC | 20 | 3 | 100 | 100 (mono-ether) |

| Data based on the synthesis of 3-(phenylmethoxy)phenol, a structural analog. researchgate.net |

Reactivity and Transformational Chemistry of 1 Benzyloxy 3 Bromobenzene

Cross-Coupling Reactions at the Aryl Bromide Moiety

The aryl bromide moiety in 1-(benzyloxy)-3-bromobenzene is the primary site of reactivity for a host of palladium-catalyzed cross-coupling reactions. The presence of the electron-donating benzyloxy group can influence the reactivity of the aryl bromide, generally making oxidative addition to the palladium(0) catalyst, a key step in many coupling cycles, more challenging than with electron-deficient aryl bromides. However, the development of sophisticated catalyst systems has largely overcome this hurdle, enabling efficient transformations.

The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for constructing biaryl and substituted aryl structures. gre.ac.uk This reaction involves the palladium-catalyzed coupling of an organoboron reagent (like a boronic acid or ester) with an organic halide. thieme-connect.com For this compound, this reaction provides a direct route to synthesize 3-(benzyloxy)biphenyl derivatives, which are common structural motifs in pharmaceuticals and materials science. gre.ac.uk

Before participating in a Suzuki-Miyaura coupling, an aryl halide can be converted into its corresponding boronic acid or ester derivative. The Miyaura borylation is a palladium-catalyzed reaction that couples an aryl halide with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂), to form a stable pinacol (B44631) boronate ester. organic-chemistry.orgalfa-chemistry.com This transformation effectively reverses the polarity of the carbon atom, turning the electrophilic C-Br bond into a nucleophilic C-B bond for subsequent coupling reactions.

The borylation of this compound would yield 2-(3-(benzyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This reaction is typically carried out using a palladium catalyst, such as PdCl₂(dppf), and a weak base like potassium acetate (B1210297) (KOAc) to prevent premature coupling. alfa-chemistry.comresearchgate.net The resulting boronate ester is a stable, crystalline solid that can be purified and used in subsequent Suzuki-Miyaura reactions. organic-chemistry.org

Table 1: Representative Conditions for Miyaura Borylation of this compound

| Parameter | Condition |

|---|---|

| Aryl Halide | This compound |

| Boron Source | Bis(pinacolato)diboron (B₂pin₂) |

| Catalyst | PdCl₂(dppf) or Pd(OAc)₂ + Ligand |

| Base | Potassium Acetate (KOAc) |

| Solvent | Dioxane, Toluene (B28343), or DMSO |

| Temperature | 80-110 °C |

This table presents typical, generalized conditions for the Miyaura borylation of aryl bromides and is applicable to this compound.

The success of the Suzuki-Miyaura coupling heavily relies on the choice of the palladium catalyst and the associated ligands. rsc.org The catalytic cycle involves three main steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. nih.gov

For electron-rich aryl bromides like this compound, the oxidative addition step can be sluggish. researchgate.net The development of bulky and electron-rich phosphine (B1218219) ligands has been crucial for overcoming this challenge. nih.gov Ligands such as SPhos, XPhos, and other dialkylbiaryl phosphines, often referred to as "Buchwald ligands," create highly active and sterically hindered palladium complexes. nih.gov These catalysts facilitate oxidative addition even with unactivated aryl halides and promote the subsequent reductive elimination step, leading to higher yields and faster reaction times, often at lower catalyst loadings. acs.org

Table 2: Common Palladium Catalyst and Ligand Systems for Suzuki-Miyaura Coupling of Aryl Bromides

| Catalyst Precursor | Ligand | Typical Substrates |

|---|---|---|

| Pd(OAc)₂ / Pd₂(dba)₃ | Triphenylphosphine (B44618) (PPh₃) | Activated / simple aryl bromides |

| PdCl₂(dppf) | dppf | General aryl bromides and iodides |

| Pd(OAc)₂ / Pd₂(dba)₃ | SPhos, XPhos, RuPhos | Electron-rich, sterically hindered aryl bromides and chlorides |

| [Pd(allyl)Cl]₂ | cataCXium® A | Aryl bromides with challenging functional groups |

This table summarizes various catalyst systems. For an electron-rich substrate like this compound, systems employing ligands like SPhos or XPhos are often highly effective.

The Suzuki-Miyaura coupling is renowned for its broad substrate scope and high functional group tolerance. nih.gov this compound can be coupled with a vast array of organoboron reagents to produce a diverse library of 3-(benzyloxy)biphenyl compounds. The coupling partner can be a simple arylboronic acid, such as phenylboronic acid, or a more complex, functionalized derivative. nih.gov

This versatility allows for the synthesis of molecules with varied electronic and steric properties. Electron-rich, electron-poor, and sterically hindered arylboronic acids can all participate effectively. nih.gov Furthermore, heteroarylboronic acids (e.g., pyridine (B92270) or thiophene (B33073) derivatives) can be used to introduce heterocyclic motifs, which are prevalent in medicinal chemistry. nih.gov This broad scope makes the Suzuki-Miyaura coupling of this compound a key strategy for the synthesis of complex target molecules. researchgate.net

Table 3: Product Diversity from Suzuki-Miyaura Coupling of this compound

| Boronic Acid Coupling Partner | Expected Product Name |

|---|---|

| Phenylboronic acid | 3-(Benzyloxy)biphenyl |

| 4-Methoxyphenylboronic acid | 3-(Benzyloxy)-4'-methoxybiphenyl |

| 4-Formylphenylboronic acid | 4'-(Benzyloxy)biphenyl-3-carbaldehyde |

| 3-Pyridinylboronic acid | 3-(3-(Benzyloxy)phenyl)pyridine |

| 2-Thiopheneboronic acid | 2-(3-(Benzyloxy)phenyl)thiophene |

This interactive table illustrates the variety of biaryl structures that can be synthesized from this compound.

Beyond the Suzuki-Miyaura reaction, the aryl bromide of this compound can participate in other important palladium-catalyzed transformations for C-C bond formation.

The Mizoroki-Heck reaction is a palladium-catalyzed process that forms a C-C bond between an aryl halide and an alkene, typically with the loss of a hydrogen atom from the alkene. ugent.be This reaction is a powerful tool for the synthesis of substituted alkenes. In the context of this compound, the Heck reaction allows for the introduction of a vinyl group at the C3 position.

The reaction of this compound with an alkene such as methyl acrylate (B77674) would yield methyl (E)-3-(3-(benzyloxy)phenyl)acrylate. The reaction is typically carried out in the presence of a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (or ligand-free under certain conditions), and a base (e.g., triethylamine (B128534) or potassium carbonate). nih.gov The regioselectivity of the addition to the alkene is governed by steric and electronic factors, with the aryl group typically adding to the less substituted carbon of the double bond. The reaction generally results in the formation of the trans-alkene isomer. ugent.be

Table 4: Substrate Scope for the Heck Reaction with this compound

| Alkene Partner | Expected Product Name |

|---|---|

| Styrene | (E)-1-(Benzyloxy)-3-styrylbenzene |

| Methyl acrylate | Methyl (E)-3-(3-(benzyloxy)phenyl)acrylate |

| n-Butyl acrylate | n-Butyl (E)-3-(3-(benzyloxy)phenyl)acrylate |

| Acrylonitrile | (E)-3-(3-(Benzyloxy)phenyl)acrylonitrile |

This table shows representative products from the Heck reaction, demonstrating the synthesis of various substituted alkenes.

Other Palladium-Catalyzed Cross-Coupling Reactions

Sonogashira Couplings

The Sonogashira cross-coupling reaction is a powerful method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. wikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org In the context of this compound, this transformation allows for the direct introduction of an alkynyl substituent onto the benzene (B151609) ring, yielding 1-(benzyloxy)-3-(alkynyl)benzene derivatives.

The reaction proceeds via a catalytic cycle involving both palladium and copper. wikipedia.org Common palladium catalysts include tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄]) or dichlorobis(triphenylphosphine)palladium(II) ([Pd(PPh₃)₂Cl₂]), which is reduced in situ to the active Pd(0) species. wikipedia.orglibretexts.org The copper(I) salt, typically copper(I) iodide (CuI), reacts with the terminal alkyne to form a copper acetylide intermediate, which enhances the rate of transmetalation to the palladium center. wikipedia.org The choice of amine base, such as triethylamine or diisopropylamine, is crucial as it serves to deprotonate the alkyne and neutralize the hydrogen halide formed during the reaction. organic-chemistry.org The reaction is versatile and can be carried out under mild conditions, often at room temperature. wikipedia.org

Recent advancements have focused on developing more efficient and sustainable protocols, including copper-free and solvent-free conditions. For instance, a modified procedure using PdCl₂(PPh₃)₂ with tetrabutylammonium (B224687) fluoride (B91410) (TBAF) as the base allows for the efficient coupling of various aryl halides, including bromides, with terminal alkynes without the need for a copper co-catalyst or an amine solvent. organic-chemistry.org

Table 1: Illustrative Sonogashira Coupling Reactions of this compound

| Alkyne Partner | Catalyst System | Base/Solvent | Product |

| Phenylacetylene | Pd(PPh₃)₄, CuI | Et₃N / THF | 1-(Benzyloxy)-3-(phenylethynyl)benzene |

| 1-Hexyne | PdCl₂(PPh₃)₂, CuI | i-Pr₂NH / DMF | 1-(Benzyloxy)-3-(hex-1-yn-1-yl)benzene |

| Trimethylsilylacetylene | Pd(dppf)Cl₂, CuI | Et₃N / Toluene | 1-(Benzyloxy)-3-((trimethylsilyl)ethynyl)benzene |

| Propargyl alcohol | Pd(PPh₃)₄, CuI | Piperidine / THF | 3-(3-(Benzyloxy)phenyl)prop-2-yn-1-ol |

Negishi Couplings

The Negishi coupling is a palladium- or nickel-catalyzed cross-coupling reaction between an organozinc compound and an organic halide, providing a highly effective method for creating new carbon-carbon bonds. wikipedia.orgorganic-chemistry.org This reaction is particularly valuable due to its high functional group tolerance and the ability to couple sp³, sp², and sp carbon atoms. wikipedia.org For this compound, the Negishi coupling enables the introduction of a wide array of alkyl, alkenyl, and aryl groups.

The catalytic cycle involves the oxidative addition of the aryl bromide to a low-valent metal center (typically Pd(0) or Ni(0)), followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.orguni-muenchen.de Palladium catalysts, such as those generated from Pd(OAc)₂ or Pd₂(dba)₃ with phosphine ligands like S-Phos or P(o-Tol)₃, are commonly employed and generally offer high yields and broad functional group compatibility. wikipedia.orguni-muenchen.deresearchgate.net Nickel catalysts, such as Ni(acac)₂, can also be effective, particularly for coupling with alkylzinc reagents. wikipedia.org

Organozinc reagents can be prepared from the corresponding organic halides or generated in situ, which simplifies the experimental procedure. wikipedia.orgnih.gov The reaction tolerates a wide range of functional groups, making it a powerful tool in complex molecule synthesis. nih.govfigshare.com The development of robust catalysts, such as acenaphthoimidazolylidene palladium complexes, has enabled these reactions to proceed under mild conditions with low catalyst loadings, even with less reactive aryl chlorides. organic-chemistry.org

Table 2: Potential Negishi Coupling Partners for this compound

| Organozinc Reagent | Catalyst System | Product |

| Phenylzinc chloride | Pd(PPh₃)₄ | 3-(Benzyloxy)-1,1'-biphenyl |

| Ethylzinc bromide | Pd₂(dba)₃ / S-Phos | 1-(Benzyloxy)-3-ethylbenzene |

| Vinylzinc bromide | Ni(acac)₂ / PPh₃ | 1-(Benzyloxy)-3-vinylbenzene |

| Benzylzinc chloride | PdCl₂(dppf) | 1-(Benzyloxy)-3-benzylbenzene |

Stille Couplings

The Stille coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond by coupling an organic halide with an organotin compound (organostannane). wikipedia.orgorganic-chemistry.org This reaction is known for its tolerance of a wide variety of functional groups, as organostannanes are stable to air and moisture. wikipedia.orgnrochemistry.com The reaction with this compound allows for the formation of biaryls, vinylarenes, and other coupled products.

The mechanism of the Stille reaction involves three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation of the organic group from the organostannane to the palladium complex, and reductive elimination to give the final product and regenerate the Pd(0) catalyst. wikipedia.orgnrochemistry.com Common catalysts include Pd(PPh₃)₄ or systems generated from Pd₂(dba)₃ and a phosphine ligand like triphenylphosphine (PPh₃) or tri(o-tolyl)phosphine (P(o-tol)₃). rsc.orguwaterloo.ca

A variety of organostannanes can be used, including those with vinyl, aryl, and alkynyl groups. libretexts.org The primary drawback of the Stille reaction is the toxicity of the organotin compounds and the difficulty in removing tin byproducts from the reaction mixture. organic-chemistry.orgnrochemistry.com Despite this, its broad scope and mild reaction conditions make it a valuable synthetic tool. libretexts.org

Table 3: Representative Stille Coupling Reactions of this compound

| Organostannane Reagent | Catalyst System | Solvent | Product |

| Tributyl(vinyl)stannane | Pd(PPh₃)₄ | Toluene | 1-(Benzyloxy)-3-vinylbenzene |

| Tributyl(phenyl)stannane | Pd₂(dba)₃ / P(o-tol)₃ | Toluene | 3-(Benzyloxy)-1,1'-biphenyl |

| 2-(Tributylstannyl)thiophene | Pd(PPh₃)₄ | DMF | 2-(3-(Benzyloxy)phenyl)thiophene |

| Tributyl(ethynyl)stannane | PdCl₂(PPh₃)₂ | Dioxane | 1-(Benzyloxy)-3-ethynylbenzene |

Copper-Catalyzed Cross-Coupling Reactions

Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, are essential for forming carbon-heteroatom bonds, particularly C-N and C-O bonds. These reactions typically involve the coupling of an aryl halide, such as this compound, with an amine, alcohol, or other nucleophile. The development of new ligands has significantly expanded the scope of these reactions, allowing them to proceed under milder conditions and with sterically hindered partners. nih.gov

For C-N bond formation, this compound can be coupled with a variety of primary and secondary amines, anilines, and even amides. nih.gov The catalytic system usually consists of a copper(I) source, such as CuI or Cu₂O, and a ligand. researchgate.netorganic-chemistry.org Ligands play a critical role in promoting the reaction, with various phenanthroline, diamine, and pyrrole-ol based ligands showing high efficacy. nih.govresearchgate.net The discovery of novel ligands has enabled the coupling of challenging substrates, including ortho-substituted aryl halides and sterically hindered amines. nih.gov

Similarly, C-O bond formation can be achieved by coupling this compound with alcohols or phenols. Recent advancements have identified effective ligand systems, such as oxalohydrazides and N-(9H-carbazol-9-yl)picolinamide, that facilitate the coupling with (hetero)aryl chlorides, suggesting their applicability to the more reactive aryl bromides. nih.gov These reactions often require a base, such as K₃PO₄ or Cs₂CO₃, and are typically run at elevated temperatures in solvents like DMSO or dioxane. organic-chemistry.orgnih.gov

Table 4: Examples of Copper-Catalyzed Couplings with this compound

| Coupling Partner | Catalyst System | Base / Solvent | Product Class |

| Morpholine | CuI / L-proline | K₂CO₃ / DMSO | N-Aryl Morpholine |

| Phenol | Cu₂O / Phenanthroline | Cs₂CO₃ / DMF | Diaryl Ether |

| Benzimidazole (B57391) | CuI / DMCHDA | K₃PO₄ / DMSO | N-Aryl Benzimidazole |

| n-Butanol | Cu(OAc)₂ / BNMO | KOtBu / Dioxane | Aryl Alkyl Ether |

Ruthenium-Catalyzed sp³ Arylation of Benzylic Positions

Direct C-H bond activation and arylation represent a highly atom-economical strategy for forming carbon-carbon bonds. Ruthenium-catalyzed protocols have been developed for the direct arylation of sp³ C-H bonds at benzylic positions using aryl halides as the arylating agent. nih.gov In this transformation, this compound can serve as the aryl source to functionalize the benzylic carbon of a substrate, such as a benzylic amine.

The reaction typically employs a directing group strategy to achieve high regioselectivity. nih.govresearchgate.net For instance, benzylic amines bearing a pyridine-based directing group can be selectively arylated at the benzylic position. nih.gov A ruthenium(II) catalyst, often in conjunction with an additive like potassium pivalate, facilitates the C-H activation and subsequent coupling with the aryl bromide. nih.govtuwien.at This method avoids the pre-functionalization of the benzylic substrate, which is required in traditional cross-coupling reactions. The arylation occurs selectively at the sp³ carbon, with no significant competing arylation at sp² positions. nih.gov After the reaction, the directing group can be cleaved to reveal the bis-arylated methylamine (B109427) product.

Table 5: Ruthenium-Catalyzed Benzylic Arylation using this compound

| Benzylic Substrate | Catalyst System | Additive | Product |

| N-Benzyl-3-methylpyridin-2-amine | [Ru(p-cymene)Cl₂]₂ | KOPiv | N-(1-(3-(Benzyloxy)phenyl)-1-phenylmethyl)-3-methylpyridin-2-amine |

Asymmetric Cross-Coupling Reactions with Olefins

Asymmetric cross-coupling reactions provide a powerful means to construct chiral molecules with high enantioselectivity. The reaction of aryl halides with olefins, often a variation of the Heck reaction, can be rendered asymmetric through the use of chiral ligands. While specific examples involving this compound are not prevalent, the principles of asymmetric catalysis can be applied. For instance, enantioselective cross-coupling reactions have been developed for secondary benzylic halides with various nucleophiles using nickel or palladium catalysts paired with chiral ligands. researchgate.netnih.gov

In a potential asymmetric Heck-type reaction, this compound could be coupled with an olefin in the presence of a palladium catalyst and a chiral ligand, such as (R)-BINAP or a Pybox-type ligand. nih.gov The choice of ligand is critical for inducing enantioselectivity in the product, which would contain a new stereocenter. The reaction conditions, including the base, solvent, and temperature, would need to be carefully optimized to achieve high yield and enantiomeric excess. Such a transformation would lead to the synthesis of chiral aryl-substituted alkanes or alkenes, which are valuable building blocks in medicinal chemistry and materials science.

Table 6: Hypothetical Asymmetric Coupling of this compound with an Olefin

| Olefin | Catalyst System | Product Type |

| Styrene | Pd(OAc)₂ / (R)-BINAP | Chiral 1-(3-(benzyloxy)phenyl)-1,2-diphenylethane derivative |

| 2,3-Dihydrofuran | PdCl₂ / (R)-iPr-Pybox | Chiral 2-(3-(benzyloxy)phenyl)-2,3-dihydrofuran |

Nucleophilic Substitution Reactions of the Bromine Atom

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. byjus.com Unlike nucleophilic substitution at aliphatic carbons (Sₙ1 and Sₙ2), SNAr reactions on simple aryl halides like this compound are generally difficult. chemistrysteps.comlibretexts.org The electron-rich nature of the benzene ring repels incoming nucleophiles, and the strength of the C-Br bond is greater than in alkyl bromides. libretexts.orggovtpgcdatia.ac.in

For an SNAr reaction to proceed via the common addition-elimination mechanism, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) at the ortho and/or para positions relative to the leaving group. chemistrysteps.comlibretexts.org These groups stabilize the negative charge of the intermediate Meisenheimer complex. libretexts.org The benzyloxy group is an electron-donating group by resonance, which deactivates the ring towards nucleophilic attack, making the addition-elimination pathway highly unfavorable under standard conditions.

However, nucleophilic substitution can occur under two alternative sets of conditions:

Harsh Conditions: Extremely high temperatures and pressures can force the displacement of the bromide by strong nucleophiles like hydroxide (B78521) or ammonia, although this is often impractical and lacks selectivity.

Elimination-Addition (Benzyne) Mechanism: In the presence of a very strong base, such as sodium amide (NaNH₂) or potassium amide (KNH₂), this compound can undergo an elimination-addition reaction. chemistrysteps.comgovtpgcdatia.ac.in The base abstracts a proton from a carbon adjacent to the bromine atom. masterorganicchemistry.com Since there are two such positions (C2 and C4), two different protons can be removed. This is followed by the elimination of the bromide ion to form a highly reactive "benzyne" intermediate. masterorganicchemistry.com The nucleophile (e.g., NH₂⁻) then attacks the benzyne (B1209423) at either of the two carbons of the triple bond, leading to a mixture of products. This process often results in cine-substitution, where the incoming nucleophile attaches to the carbon adjacent to the one that originally bore the leaving group. govtpgcdatia.ac.in

Table 7: Expected Products from the Benzyne Mechanism

| Reagent | Intermediate | Product(s) |

| NaNH₂ / liq. NH₃ | 3-(Benzyloxy)benzyne | 3-(Benzyloxy)aniline and 2-(Benzyloxy)aniline |

Replacement by Various Nucleophiles (e.g., phenyl ethers or amines)

The replacement of the bromine atom in this compound by nucleophiles is characteristic of nucleophilic aromatic substitution (SNAr). However, simple aryl halides like chlorobenzene (B131634) are generally resistant to attack by nucleophiles. libretexts.orglibretexts.org The reactivity can be significantly enhanced by the presence of strongly electron-attracting groups at the ortho or para positions, which is not the case for this compound where the benzyloxy group is at the meta position relative to the bromine. libretexts.orglibretexts.org

Consequently, forcing conditions or the use of transition-metal catalysts are typically required to effect these transformations. Reactions with nucleophiles such as amines or phenoxides to form new C-N or C-O bonds often fall under the categories of Buchwald-Hartwig amination or Ullmann condensation, respectively. These catalyzed reactions proceed under milder conditions than traditional SNAr reactions on unactivated aryl halides.

For instance, the displacement of chloride from 1-chloro-2,4-dinitrobenzene (B32670) by an amine occurs readily at room temperature, whereas chlorobenzene is completely unreactive under the same conditions. libretexts.org This highlights the necessity for activation or catalysis for nucleophilic substitution on rings without strong electron-withdrawing groups.

| Reaction Type | Nucleophile | Typical Catalyst System | Product Type |

|---|---|---|---|

| Buchwald-Hartwig Amination | Primary or Secondary Amine (R₂NH) | Palladium catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., BINAP) + Base (e.g., NaOtBu) | Aryl Amine |

| Ullmann Condensation | Alcohol/Phenol (ROH) | Copper catalyst (e.g., CuI) + Ligand (e.g., phenanthroline) + Base (e.g., K₂CO₃) | Diaryl Ether or Alkyl Aryl Ether |

Mechanism and Kinetic Studies

Two primary mechanisms are considered for nucleophilic substitution on aryl halides: the addition-elimination (SNAr) mechanism and the elimination-addition (benzyne) mechanism. govtpgcdatia.ac.in

The SNAr mechanism involves a two-step process:

Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orggovtpgcdatia.ac.in The aromaticity of the ring is temporarily broken in this step. libretexts.org

Elimination: The leaving group (bromide) is expelled, and the aromaticity of the ring is restored. govtpgcdatia.ac.in

This pathway is generally unfavorable for simple aryl halides because the formation of the negatively charged intermediate is energetically costly without the stabilization provided by electron-withdrawing groups. libretexts.org

The elimination-addition (benzyne) mechanism becomes relevant under conditions involving very strong bases, such as sodium amide (NaNH₂). govtpgcdatia.ac.inmasterorganicchemistry.com This mechanism also proceeds in two steps:

Elimination: The strong base abstracts a proton from the position ortho to the halogen, leading to the elimination of hydrogen bromide (HBr) and the formation of a highly reactive benzyne intermediate. masterorganicchemistry.com

Addition: The nucleophile then adds to one of the carbons of the triple bond in the benzyne intermediate, followed by protonation to yield the final product. govtpgcdatia.ac.in

A key feature of the benzyne mechanism is that the incoming nucleophile can bond to the carbon that originally held the leaving group or to the adjacent carbon, sometimes resulting in a mixture of products known as cine substitution. govtpgcdatia.ac.in For this compound, the presence of protons at both C-2 and C-4 allows for the potential formation of two different benzyne intermediates, which could lead to a mixture of meta- and para-substituted products upon nucleophilic attack.

Transformations Involving the Benzyloxy Group

The benzyloxy group offers several avenues for chemical transformation, distinct from the reactivity of the aryl bromide portion of the molecule.

Oxidation of the Benzyl (B1604629) Group to Benzyl Alcohol or Benzaldehyde (B42025)

The carbon atom adjacent to the benzene ring, known as the benzylic position, is particularly susceptible to oxidation due to the relative weakness of benzylic C-H bonds. masterorganicchemistry.comwikipedia.org The stability of the intermediate benzyl radical or cation facilitates these reactions. masterorganicchemistry.com

Vigorous oxidation of an alkylbenzene side chain, for example with hot potassium permanganate (B83412) (KMnO₄) or concentrated nitric acid, typically cleaves the entire side chain to yield a carboxylic acid. wikipedia.orglibretexts.org In the case of this compound, such harsh oxidation would likely cleave the benzyl group, ultimately leading to 3-bromobenzoic acid.

However, more controlled oxidation can yield other products. The oxidation of benzyl ethers can lead to the formation of a benzoate (B1203000) ester, which can then be hydrolyzed to provide a carboxylic acid and an alcohol. organic-chemistry.org Selective oxidation of the benzylic methylene (B1212753) group to a carbonyl can be achieved with reagents like chromium trioxide-3,5-dimethylpyrazole complex. wikipedia.org The oxidation of benzyl ethers with ozone can also yield the corresponding benzoic ester. organic-chemistry.org

Reduction of the Benzyl Group to Form 1-benzylbenzene

The term "reduction of the benzyl group" in the context of a benzyl ether typically refers to the reductive cleavage of the C–O bond. This process, known as hydrogenolysis, does not form 1-benzylbenzene from this compound. Instead, it cleaves the molecule into two parts. youtube.comyoutube.com

The standard method for this transformation is catalytic hydrogenation, commonly using palladium on carbon (Pd/C) as a catalyst under an atmosphere of hydrogen gas (H₂). organic-chemistry.orgyoutube.com This reaction is highly effective for deprotecting benzyl ethers. youtube.comyoutube.com The hydrogenolysis of this compound would break the benzylic carbon-oxygen bond, yielding 3-bromophenol (B21344) and toluene as the major products. youtube.com

Cleavage Strategies for Benzyl Ethers

Benzyl ethers are widely used as protecting groups for alcohols in organic synthesis because they are stable under many reaction conditions but can be removed selectively. organic-chemistry.orgorganic-chemistry.org Several strategies exist for their cleavage.

Catalytic Hydrogenolysis: As described above, this is a very common and mild method, employing H₂ gas and a palladium catalyst. It is often the preferred method due to its clean nature and high yields. youtube.comyoutube.com

Acid-Catalyzed Cleavage: Strong acids can be used to cleave benzyl ethers, although this method is limited to substrates that can tolerate acidic conditions. organic-chemistry.org

Oxidative Cleavage: Benzyl ethers can be removed using a variety of oxidizing agents. wikipedia.org For example, p-methoxybenzyl ethers are particularly susceptible to cleavage by single-electron oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). organic-chemistry.org

Lewis Acid-Mediated Cleavage: Certain Lewis acids can facilitate the cleavage of benzyl ethers under mild conditions. A notable example is the boron trichloride–dimethyl sulfide (B99878) complex (BCl₃·SMe₂), which allows for the efficient removal of benzyl groups while tolerating a wide range of other functional groups. organic-chemistry.org

| Method | Typical Reagents | Products from this compound | Notes |

|---|---|---|---|

| Catalytic Hydrogenolysis | H₂, Pd/C | 3-Bromophenol, Toluene | Mild, high-yielding, and chemoselective. youtube.com |

| Acid-Catalyzed Cleavage | Strong acids (e.g., HBr) | 3-Bromophenol, Benzyl Bromide | Limited to acid-stable substrates. organic-chemistry.org |

| Lewis Acid Cleavage | BCl₃·SMe₂ | 3-Bromophenol | Very mild and selective. organic-chemistry.org |

| Oxidative Cleavage | DDQ (for activated ethers), Ozone | 3-Bromophenol (after hydrolysis of intermediate ester) | Useful when reductive methods are incompatible. organic-chemistry.org |

Other Functional Group Interconversions

Functional group interconversion (FGI) is the process of converting one functional group into another. imperial.ac.uk The aryl bromide in this compound is an excellent handle for a variety of such transformations, most notably the formation of organometallic reagents and participation in metal-catalyzed cross-coupling reactions.

Formation of Organometallic Reagents: The bromine atom can be exchanged for a metal, such as magnesium (to form a Grignard reagent) or lithium (to form an organolithium reagent), by treatment with the corresponding metal. These organometallic intermediates are potent nucleophiles and can react with a wide array of electrophiles (e.g., aldehydes, ketones, CO₂) to form new carbon-carbon bonds.

Palladium-Catalyzed Cross-Coupling Reactions: Aryl bromides are common substrates for powerful C-C and C-heteroatom bond-forming reactions. Examples include:

Suzuki Coupling: Reaction with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a biaryl system.

Heck Coupling: Reaction with an alkene to form a substituted alkene.

Sonogashira Coupling: Reaction with a terminal alkyne, typically using a palladium catalyst and a copper co-catalyst, to form an aryl-alkyne.

Stille Coupling: Reaction with an organotin compound.

These reactions provide versatile pathways to elaborate the structure of this compound, introducing a wide variety of substituents at the C-3 position of the aromatic ring.

Wittig Rearrangements

The Wittig rearrangement is a chemical reaction that converts an ether into an alcohol. In the context of this compound, this transformation would involve the cleavage of the ether bond and the formation of a new carbon-carbon bond. There are two main types of Wittig rearrangements: the mdpi.comnih.gov-Wittig rearrangement and the nih.govnih.gov-Wittig rearrangement.

The mdpi.comnih.gov-Wittig rearrangement of an aryl benzyl ether, such as this compound, typically proceeds through a radical mechanism initiated by a strong base, such as an organolithium reagent. mdpi.com The reaction involves deprotonation at the benzylic position, followed by a 1,2-shift of the aryl group from the oxygen to the adjacent carbon, ultimately yielding a diarylmethanol derivative. The stability of the radical intermediates plays a crucial role in the success and regioselectivity of the reaction. While the direct Wittig rearrangement of this compound is not extensively detailed in the literature, studies on similar substituted aryl benzyl ethers provide insight into its potential reactivity. For instance, research on benzyloxyphenylphosphonamidates has utilized this compound as a starting material for the synthesis of substrates for Wittig rearrangement studies. mdpi.com

The nih.govnih.gov-Wittig rearrangement is a concerted, pericyclic process that is more commonly observed in allylic ethers. wikipedia.org Given the structure of this compound, a classic nih.govnih.gov-Wittig rearrangement is not feasible as it lacks the requisite allylic system.

The general conditions for a mdpi.comnih.gov-Wittig rearrangement involve the use of a strong base in an aprotic solvent at low temperatures. The choice of base and reaction conditions can significantly influence the outcome, with potential competition from other reactions.

Table 1: General Conditions for mdpi.comnih.gov-Wittig Rearrangement of Aryl Benzyl Ethers

| Parameter | Condition |

| Base | n-Butyllithium, sec-Butyllithium, LDA |

| Solvent | Tetrahydrofuran (THF), Diethyl ether |

| Temperature | -78 °C to room temperature |

| Products | Diaryl methanols |

Detailed research findings on the Wittig rearrangement of closely related substrates indicate that the electronic nature of the substituents on the aromatic rings can influence the facility of the rearrangement. Electron-withdrawing groups can affect the acidity of the benzylic protons and the stability of the intermediates, thereby impacting the reaction pathway and yield.

Reactions at Remote Sites Influenced by Electronic Effects

The electronic properties of the benzyloxy and bromo substituents on the benzene ring of this compound significantly influence its reactivity in reactions occurring at other positions on the aromatic ring, which can be considered "remote sites." These effects are primarily a combination of inductive and resonance (mesomeric) effects.

The bromo group , on the other hand, is a deactivating group but is also an ortho, para-director. Halogens are unusual in this regard; they withdraw electron density from the ring inductively due to their high electronegativity, making the ring less reactive towards electrophiles compared to benzene. However, they also possess lone pairs of electrons that can be donated to the ring via resonance, directing incoming electrophiles to the ortho and para positions.

In this compound, the two substituents have opposing inductive effects but their directing effects are cooperative to some extent. The benzyloxy group strongly directs to the 2-, 4-, and 6-positions, while the bromo group directs to the 2-, 4-, and 6-positions relative to its own position (which are the 2-, 4-, and 6-positions of the ring). Therefore, electrophilic substitution is expected to occur preferentially at the positions activated by the benzyloxy group and directed by both substituents. The most likely positions for electrophilic attack would be the 2-, 4-, and 6-positions, with the steric hindrance from the existing substituents also playing a role in the final product distribution.

Another important reaction influenced by the electronic effects of the substituents is directed ortho-metalation (DoM) . This reaction involves the deprotonation of an aromatic C-H bond positioned ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. The resulting aryllithium species can then be trapped with various electrophiles. Ether oxygen atoms are known to be effective DMGs. In the case of this compound, the benzyloxy group could direct lithiation to the 2-position. However, the presence of the bromine atom introduces the possibility of lithium-halogen exchange, which is often a competing and faster process.

Table 2: Predicted Regioselectivity of Reactions at Remote Sites of this compound

| Reaction Type | Reagents | Predicted Major Product(s) | Influencing Factors |

| Electrophilic Aromatic Substitution (e.g., Nitration) | HNO₃, H₂SO₄ | Substitution at C2, C4, and C6 positions | Cooperative ortho, para-directing effects of benzyloxy and bromo groups; activating effect of the benzyloxy group. |

| Directed ortho-Metalation | n-BuLi, THF, -78 °C | Potential for lithiation at C2 or lithium-halogen exchange | Directing effect of the benzyloxy group vs. the propensity for lithium-halogen exchange at the C-Br bond. |

The interplay of these electronic effects allows for the selective functionalization of the aromatic ring at positions remote from the benzylic carbon, providing pathways to a variety of substituted derivatives.

Applications and Advanced Materials

Building Block in Organic Synthesis

In the field of organic synthesis, 1-(Benzyloxy)-3-bromobenzene is utilized as a foundational element for creating intricate molecules. Its utility stems from the predictable reactivity of the carbon-bromine bond, which allows for the strategic formation of new carbon-carbon and carbon-heteroatom bonds.

While direct synthesis of boronic esters from this compound is a standard transformation, the broader context of boronic ester synthesis highlights the importance of such precursors. Aryl bromides are common starting materials for the synthesis of boronic esters, which are themselves critical building blocks in organic chemistry, most notably for Suzuki-Miyaura cross-coupling reactions. nih.gov The conversion of an aryl bromide like this compound to its corresponding boronic ester can be achieved through methods such as the Miyaura borylation reaction, which typically involves a palladium catalyst and a diboron (B99234) reagent like bis(pinacolato)diboron (B136004). These boronic esters are valued for their stability and functional group tolerance, making them essential intermediates for further molecular elaboration. nih.govorganic-chemistry.org

The reactivity of the bromine atom on the benzene (B151609) ring makes this compound a key starting material for building more complex organic structures. nih.gov It can participate in a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, to form new carbon-carbon bonds. For instance, it can be coupled with other molecules containing boronic acids or esters, alkenes, or terminal alkynes. This capability allows for the step-wise and controlled assembly of elaborate molecular frameworks, which is a fundamental strategy in the total synthesis of natural products and the development of novel functional materials. researchgate.net

Precursor in Medicinal Chemistry

The structural motif of this compound is present in various compounds explored within medicinal chemistry for therapeutic applications. It serves as a precursor to molecules designed to interact with specific biological targets.

The benzyloxybenzene moiety is a common feature in the design of new pharmaceutical agents. pharmacompass.com The synthesis of 1-[(Benzyloxy)phenyl]-3-phenylacetones, which are ketone derivatives, showcases the use of benzyloxy-substituted precursors in creating potential drug scaffolds. researchgate.net The meta-position of the benzyloxy group, as seen in this compound, influences the spatial arrangement of functional groups, which is critical for molecular recognition and binding to biological targets. This specific substitution pattern is explored to optimize the efficacy and selectivity of potential therapeutic compounds.

The histamine (B1213489) H3 receptor (H3R) is a significant target in the central nervous system for the treatment of neurological and psychiatric disorders. nih.govnih.gov Blockade of H3R can increase the release of various neurotransmitters, including acetylcholine (B1216132) and dopamine. nih.govmdpi.comgoettingen-research-online.de Research into dual-target ligands, which can interact with more than one biological target, has identified compounds with both H3R affinity and other activities, such as monoamine oxidase (MAO) inhibition. nih.gov The design of such ligands often incorporates benzyloxy-phenyl structures to achieve the desired pharmacological profile, aiming to enhance therapeutic effects, for instance, in conditions like Parkinson's or Alzheimer's disease. nih.govmdpi.comgoettingen-research-online.de

Monoamine oxidase (MAO) inhibitors are a class of drugs used in the treatment of depression and neurodegenerative diseases like Parkinson's disease. nih.govdrugbank.com They function by preventing the breakdown of monoamine neurotransmitters, thereby increasing their availability in the brain. nih.govresearchgate.net Recent research has focused on developing selective and reversible MAO-B inhibitors. nih.govresearchgate.net

In this context, derivatives of this compound have shown significant promise. A study on isatin-based benzyloxybenzene derivatives identified a compound, referred to as ISBB1, which contains a meta-benzyloxy group on its B-ring. nih.govresearchgate.net This compound was evaluated for its ability to inhibit MAO isoforms. The research found that while the para-benzyloxy substituted analogue (ISB1) showed more significant MAO-B inhibition, the meta-substituted ISBB1 was also an important part of the structure-activity relationship study. nih.govresearchgate.net Another study on 8-benzyloxycaffeine (B3062997) analogues found that 8-(3-bromobenzyloxy)caffeine was the most potent MAO-B inhibitor in the series, highlighting the importance of the 3-substituted benzyloxy moiety for potent inhibition. nih.gov

Table 1: Research Findings on Benzyloxy-Containing MAO-B Inhibitors

| Compound Class | Key Finding | Reference |

|---|---|---|

| Isatin-based benzyloxybenzene derivatives | The position of the benzyloxy group influences MAO-B inhibition, with the para-substituted analogue (ISB1) being more potent than the meta-substituted analogue (ISBB1). | nih.gov, researchgate.net |

| 8-Benzyloxycaffeine analogues | 8-(3-Bromobenzyloxy)caffeine was identified as the most potent reversible MAO-B inhibitor in the series. | nih.gov |

| Dual-target H3R ligands | Some H3R ligands also exhibit potent MAO-B inhibitory activity, suggesting a path for multi-target drug design for neurological disorders. | nih.gov |

Monoamine Oxidase (MAO) Inhibitors

MAO-B Selective Inhibitors

Derivatives synthesized from precursors like this compound have shown significant potential as selective MAO-B inhibitors. For instance, a series of isatin-based benzyloxybenzene derivatives were synthesized and evaluated for their ability to inhibit monoamine oxidase. nih.gov The inhibitory activity of these compounds was found to be more profound against MAO-B than MAO-A. nih.govresearchgate.net One derivative, ISB1, which features a para-benzyloxy group, demonstrated potent inhibition of MAO-B with an IC50 of 0.124 ± 0.007 μM. nih.govresearchgate.net Another compound, ISFB1, also showed strong inhibitory activity with an IC50 of 0.135 ± 0.002 μM. nih.govresearchgate.net

Similarly, a series of benzyloxy-derived halogenated chalcones were synthesized and tested for their MAO inhibitory properties. nih.gov All the synthesized compounds exhibited greater inhibition of MAO-B compared to MAO-A. nih.gov Notably, compound BB4 was the most effective, with an IC50 value of 0.062 μM, followed by compound BB2 with an IC50 of 0.093 μM. nih.gov These findings highlight the importance of the benzyloxy moiety in achieving selective and potent MAO-B inhibition.

| Compound | IC50 (μM) | Selectivity |

|---|---|---|

| ISB1 | 0.124 ± 0.007 | Selective for MAO-B |

| ISFB1 | 0.135 ± 0.002 | Selective for MAO-B |

| BB4 | 0.062 | Selective for MAO-B |

| BB2 | 0.093 | Selective for MAO-B |

Structure-Activity Relationship (SAR) Studies of Benzyloxy Substituents

Structure-activity relationship (SAR) studies have provided valuable insights into how the position and nature of the benzyloxy substituent influence MAO-B inhibitory activity. In a study of isatin-based derivatives, it was observed that compounds with a para-benzyloxy group in the B-ring (like ISB1) displayed more significant MAO-B inhibition compared to those with a meta-benzyloxy group (like ISBB1). nih.govresearchgate.net This suggests that the spatial arrangement of the benzyloxy group is critical for optimal interaction with the enzyme's active site.

Furthermore, SAR studies on 3-phenylcoumarin (B1362560) derivatives have also been conducted to understand the determinants of MAO-B inhibition. frontiersin.org While this study did not directly use this compound, it provides a broader context for the importance of substituent positioning on the phenyl ring for MAO-B inhibitory activity. frontiersin.org The presence of hydrophobic groups, such as the benzyloxy group, separated by an electron-rich spacer, is considered an ideal structural requirement for MAO-B inhibition. researchgate.net

Chalcone (B49325) Derivatives for Biological Activity

Chalcones, characterized by a 1,3-diaryl-2-propene-1-one backbone, are known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. asianpubs.orgmdpi.com The synthesis of chalcone derivatives often involves the Claisen-Schmidt condensation of an appropriate acetophenone (B1666503) with a benzaldehyde (B42025). ijarsct.co.innih.gov Benzaldehyde derivatives containing a benzyloxy group, which can be synthesized from precursors like this compound, are used to create chalcones with specific biological profiles. nih.gov

For example, benzyloxy-derived halogenated chalcones have been synthesized and evaluated as potent and selective MAO-B inhibitors. nih.gov These compounds leverage the structural features of both chalcones and the benzyloxy pharmacophore to achieve their biological effect. The α,β-unsaturated carbonyl moiety of the chalcone structure is believed to be crucial for its anti-inflammatory activity. asianpubs.org

Anticancer Research and Enzyme Inhibition

The versatile chemical nature of this compound makes it a valuable starting material for the synthesis of novel compounds in anticancer research. These derivatives can be designed to target specific enzymes and pathways involved in cancer progression.

Modulation of Apoptotic Pathways

The induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer drugs. While direct studies on this compound's role in apoptosis are not extensively documented, derivatives of similar brominated benzimidazole (B57391) compounds have shown pro-apoptotic activity. mdpi.com For instance, a novel TBBi derivative was found to exhibit pronounced pro-apoptotic activity in leukemia cells by inhibiting PIM-1 kinase intracellularly. mdpi.com This suggests that the bromo- and substituted phenyl moieties can be incorporated into structures that effectively modulate apoptotic pathways.

Inhibition of Tumor Angiogenesis (e.g., VEGFR-2)

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. bohrium.com Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, making it a prime target for anticancer therapies. bohrium.comresearchgate.net The development of small-molecule inhibitors that target the kinase activity of VEGFR-2 is an active area of research. nih.govfrontiersin.org

While direct synthesis from this compound is not explicitly detailed in the provided results, the synthesis of other VEGFR-2 inhibitors has involved the use of benzyloxybenzaldehyde, a closely related intermediate. researchgate.net For instance, a series of 1,2-disubstituted benzo[d]imidazoles were designed as VEGFR-2 inhibitors, with one potent compound showing an IC50 of 0.11 µM. researchgate.net This highlights the potential for benzyloxy-containing scaffolds to be developed into effective anti-angiogenic agents.

Industrial Applications

Currently, the primary industrial application of this compound is as a fine chemical intermediate in the synthesis of more complex molecules for the pharmaceutical and specialized chemical markets. wychem.comtcichemicals.com It is listed by several chemical suppliers as a building block for research and development purposes. tcichemicals.comprotheragen.aiindiafinechemicals.com

Production of Specialty Chemicals and Materials

This compound is a valuable precursor in the multi-step synthesis of more complex molecules. The bromine atom provides a reactive handle for the introduction of various functional groups through well-established organometallic cross-coupling reactions. These reactions are fundamental to the construction of carbon-carbon and carbon-heteroatom bonds, which form the backbone of many specialty chemicals.

For instance, the bromine atom can be readily displaced or used to form an organometallic reagent, such as a Grignard reagent. The formation of phenylmagnesium bromide from bromobenzene (B47551) is a classic example of this type of reaction. This intermediate can then react with a wide range of electrophiles, including carbon dioxide to form carboxylic acids, or with carbonyl compounds to generate alcohols. These transformations are pivotal in the synthesis of fine chemicals and pharmaceutical intermediates.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, are extensively used to modify aryl halides like this compound. These reactions allow for the precise and efficient formation of new bonds, leading to the creation of a vast library of derivatives with tailored properties.

| Reaction Type | Reagents | Product Type |

| Grignard Reaction | Mg, CO2 | Carboxylic Acid |

| Suzuki-Miyaura Coupling | Organoboron compounds, Pd catalyst | Biaryls |

| Heck Reaction | Alkenes, Pd catalyst | Substituted Alkenes |

| Buchwald-Hartwig Amination | Amines, Pd catalyst | Aryl Amines |

Role in Developing New Functionalized Compounds

The strategic placement of the bromo and benzyloxy groups on the benzene ring makes this compound an ideal scaffold for the synthesis of new functionalized compounds. The bromine atom at the meta-position relative to the benzyloxy group influences the regioselectivity of subsequent reactions, guiding the introduction of new substituents to specific positions on the aromatic ring.